molecular formula C32H41N5O4S2 B1667217 BMS-509744 CAS No. 439575-02-7

BMS-509744

Cat. No.: B1667217
CAS No.: 439575-02-7
M. Wt: 623.8 g/mol
InChI Key: ZHXNIYGJAOPMSO-UHFFFAOYSA-N
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Scientific Research Applications

BMS-509744 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

BMS-509744 is a potent, selective, and ATP-competitive inhibitor of Interleukin-2-inducible T-cell Kinase (ITK) . ITK plays a crucial role in T-cell receptor signaling, and it has been reported to be involved in Th2-mediated inflammatory processes .

Mode of Action

This compound interacts with ITK in a competitive manner with respect to ATP, suggesting that it binds to the ATP binding site of the ITK kinase domain . This interaction inhibits the kinase activity of ITK, thereby reducing T-cell receptor-induced functions .

Biochemical Pathways

The inhibition of ITK by this compound affects several downstream pathways. It reduces T-cell receptor-induced functions, including Phospholipase C gamma 1 (PLCγ1) tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation . These effects disrupt the normal signaling processes in T-cells, leading to a reduction in inflammatory responses.

Result of Action

The inhibition of ITK by this compound has several cellular effects. It reduces T-cell receptor-induced functions, including PLCγ1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation . In a mouse model of ovalbumin-induced allergy/asthma, this compound significantly diminished lung inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent could impact its bioavailability and thus its effectiveness.

Biochemical Analysis

Biochemical Properties

BMS-509744 interacts with ITK, a kinase that regulates T cell activation, including proliferation and cytokine production . It functions on PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly T cells. It reduces TCR-induced functions by functioning on PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ITK, which in turn affects T cell activation. This includes the reduction of TCR-induced functions such as PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, it has been observed to reduce TCR-induced functions over time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-509744 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of reactions involving thiazole and benzamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely published. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process likely involves large-scale synthesis followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

BMS-509744 primarily undergoes reactions typical of thiazole and benzamide derivatives. These include:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS-509744 is unique in its high selectivity for ITK and its ability to inhibit ITK-dependent cellular signaling at low concentrations. This makes it a valuable tool for studying ITK’s role in immune responses and for developing targeted therapies .

Properties

IUPAC Name

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXNIYGJAOPMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025700
Record name N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439575-02-7
Record name BMS-509744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439575027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-509744
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7VG25953
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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